H-Lys(Z)-OL
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWOXCDTQASKH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Lysine Derivatives in Contemporary Peptide Chemistry
Lysine (B10760008), with its primary amino group on the side chain, is a fundamental component of many biologically active peptides. The chemical modification of this side chain has given rise to a vast array of lysine derivatives that are crucial for modern peptide chemistry. ontosight.aiontosight.ai These derivatives allow for the controlled and sequential assembly of amino acids into peptides, a process that would otherwise be hampered by the reactive nature of the lysine side chain. peptide.com
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. ontosight.ai For lysine, this means protecting both the alpha-amino group at the main chain and the epsilon-amino group on the side chain. ontosight.aipeptide.com The choice of protecting groups is critical, as they must be stable under the conditions of peptide bond formation but removable under specific, non-destructive conditions. peptide.com Common protecting groups for the lysine side chain include Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Z (benzyloxycarbonyl). peptide.comscispace.com The selection of a particular derivative, such as Fmoc-Lys(Boc)-OH or Z-Lys(Boc), provides chemists with the flexibility to pursue different synthetic strategies, whether in solid-phase or solution-phase synthesis. peptide.comscispace.com
Furthermore, lysine derivatives are not limited to simple protection. They serve as scaffolds for introducing a wide range of functionalities into peptides, such as fluorescent labels, cross-linking agents, and drug conjugates. peptide.comnih.gov For instance, a derivative like Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL) is designed to introduce a bromoacetyl group that can selectively react with sulfhydryl groups, enabling the creation of cyclic peptides or peptide-protein conjugates. nih.gov This highlights the indispensable role of lysine derivatives in expanding the chemical space and functional capabilities of synthetic peptides. ontosight.ai
The Role of the Benzyloxycarbonyl Z Protecting Group in Amino Acid and Peptide Synthesis Methodologies
The benzyloxycarbonyl (Z or Cbz) group is a well-established and highly significant protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.combachem.com Introduced in the 1930s, its development was a pivotal moment that unlocked the potential for controlled, stepwise peptide synthesis. total-synthesis.com The Z group converts a reactive amine into a much less nucleophilic carbamate (B1207046), thus preventing it from participating in unwanted reactions during the formation of peptide bonds. total-synthesis.com
A key advantage of the Z group is its stability under a range of conditions, including those that are basic or moderately acidic. total-synthesis.compeptide.com This orthogonality to other common protecting groups, such as Boc and Fmoc, allows for selective deprotection strategies, a cornerstone of complex molecule synthesis. total-synthesis.com For example, a Boc group can be removed with acid while the Z group remains intact, and vice versa.
The removal of the Z group is typically achieved through hydrogenolysis, a reaction involving hydrogen gas and a palladium catalyst (e.g., palladium on carbon). total-synthesis.compeptide.com This method is generally clean and efficient. total-synthesis.com Alternative deprotection methods include the use of strong acids like HBr in acetic acid or liquid HF, although these conditions are harsher. bachem.com The specific conditions for Z-group cleavage provide chemists with valuable options when designing a synthetic route.
While its use in solid-phase peptide synthesis has somewhat diminished with the rise of the Fmoc group, the Z group remains highly relevant in solution-phase synthesis and for the protection of the lysine (B10760008) side chain in both methodologies. peptide.compeptide.com Its straightforward introduction, predictable stability, and reliable cleavage methods ensure its continued importance in the synthetic chemist's toolkit. total-synthesis.combachem.com
Significance of Amino Alcohols As Chiral Building Blocks in Organic and Biomolecular Synthesis
Amino alcohols are a critically important class of organic compounds characterized by the presence of both an amine and an alcohol functional group. iris-biotech.de Their significance in synthesis stems largely from their chirality, as many are derived from naturally occurring amino acids, providing a readily available source of enantiomerically pure starting materials. This chirality makes them invaluable as chiral auxiliaries, ligands for asymmetric catalysis, and as fundamental building blocks for the synthesis of complex, stereochemically defined molecules.
The synthesis of enantiopure amino alcohols can be achieved through various methods, including the reduction of the corresponding amino acids or their esters. nih.gov Biocatalytic approaches are also gaining prominence due to their high stereoselectivity, offering an efficient alternative to traditional chemical methods that may require extensive protection and deprotection steps. nih.gov
In the realm of biomolecular synthesis, amino alcohols are found in the structures of numerous natural products and active pharmaceutical ingredients. nih.gov For example, the C-terminal end of the peptide drug octreotide (B344500) features a threoninol residue, which is an amino alcohol. iris-biotech.de The ability to incorporate these motifs is crucial for the development of new therapeutics.
Furthermore, amino alcohols serve as versatile scaffolds for creating libraries of diverse molecules, a key strategy in drug discovery. Their bifunctional nature allows for a wide range of chemical modifications, enabling the systematic exploration of structure-activity relationships. The development of novel synthetic routes to access a broader range of chiral amino alcohols continues to be an active area of research, underscoring their central role in modern organic and medicinal chemistry.
Overview of H Lys Z Ol As a Versatile Synthetic Intermediate
Strategies for ε-Amino Group Protection with the Benzyloxycarbonyl (Z) Moiety
The initial and most critical step in the synthesis is the regioselective protection of the ε-amino group of L-lysine. The benzyloxycarbonyl (Z) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. wiley-vch.depeptide.com
The direct synthesis of Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) from L-lysine is a foundational step. This transformation is typically achieved by reacting L-lysine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under carefully controlled pH conditions, often referred to as the Schotten-Baumann reaction. google.comfengchengroup.com The reaction is performed in a basic aqueous or mixed aqueous-organic solvent system. The base neutralizes the hydrogen chloride byproduct and maintains the amino groups in their nucleophilic, unprotonated state. Several protocols have been developed to optimize the yield and purity of the desired ε-protected product.
| Method | Reagents & Solvents | Conditions | Yield | Reference |
| Method 1 | L-lysine, Benzyl chloroformate, NaOH | THF/Water | pH ~10.5-12, 0°C to RT | 54% |
| Method 2 | L-lysine, Benzyl chloroformate, Na2CO3 | 1,4-Dioxane (B91453)/Water | pH ~10-11, 20°C, 1 hr | 99% |
This interactive table summarizes reaction conditions for the synthesis of H-Lys(Z)-OH.
In one documented procedure, a solution of L-lysine and benzotriazole (B28993) in a mixture of THF and water is treated with benzyl chloroformate while maintaining a pH of 12 with sodium hydroxide, affording H-Lys(Z)-OH in a 54% yield after purification. google.com Another method utilizes 1,4-dioxane and water as the solvent system with sodium carbonate as the base, reporting a near-quantitative yield of 99%. chemicalbook.com The resulting H-Lys(Z)-OH is a stable, crystalline solid that serves as the direct precursor for the subsequent reduction step. apexbt.comsigmaaldrich.com
Achieving high regioselectivity in the protection of lysine (B10760008) is paramount to avoid the formation of undesired Nα-protected and Nα,Nε-diprotected byproducts. The inherent difference in the basicity (and thus nucleophilicity) of the two amino groups in lysine can be exploited. The ε-amino group (pKa ≈ 10.5) is more basic and nucleophilic than the α-amino group (pKa ≈ 9.0). By carefully controlling the pH of the reaction, the α-amino group can be kept predominantly in its protonated, non-nucleophilic ammonium (B1175870) form, while the ε-amino group remains partially deprotonated and available for acylation.
For more robust and reliable selectivity, a common strategy involves the use of copper(II) salts. researchgate.netjst.go.jp L-lysine forms a stable chelate complex with copper(II) ions, involving the α-amino group and the carboxylate group. This complex effectively masks the α-amino group, leaving the ε-amino group as the sole site available for reaction with the protecting agent. jst.go.jp After the protection reaction is complete, the copper can be removed by treatment with a stronger chelating agent like EDTA or by precipitation as copper sulfide (B99878) with H₂S. researchgate.net This method significantly improves the regioselectivity for ε-amino protection.
Formation of Nε-Carbobenzyloxy-L-lysine (H-Lys(Z)-OH) as a Key Precursor
Reduction Methodologies for the Carboxyl Group to Yield Lysinol Derivatives
With the ε-amino group successfully protected, the next stage involves the reduction of the carboxylic acid group of H-Lys(Z)-OH to a primary alcohol, yielding the target compound this compound.
The reduction of a carboxylic acid in the presence of a carbamate (B1207046) protecting group like Z requires mild and selective reducing agents. Harsh reagents could cleave the protecting group. Common methods for reducing N-protected amino acids to their corresponding amino alcohols involve the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with an activating agent for the carboxylic acid. benthamopen.comresearchgate.net
One effective one-pot procedure involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), which converts the carboxylic acid into a highly reactive imidazolide (B1226674) intermediate. benthamopen.comresearchgate.net This intermediate is then reduced in situ by the addition of sodium borohydride. This method is convenient and proceeds in high yield. benthamopen.com Alternatively, the carboxylic acid can be converted to a mixed anhydride (B1165640) before reduction with NaBH₄. benthamopen.com Another approach is the reduction of the corresponding N-protected amino aldehyde, which can be formed from the acid using CDI and diisobutylaluminium hydride (DIBAL-H). rsc.org While direct catalytic hydrogenation can be used to reduce amino acids, this method is often incompatible with the Z-group, which is also cleaved by hydrogenolysis. rsc.org
A critical aspect of synthesizing derivatives from natural amino acids is the preservation of the original stereochemistry. The reduction of the carboxylic acid group in H-Lys(Z)-OH must proceed without racemization at the α-carbon. The described methods, such as the activation with CDI followed by reduction with sodium borohydride or DIBAL-H, are known to preserve the stereochemical integrity of the chiral center. benthamopen.comresearchgate.netrsc.org This ensures that the L-configuration of the starting lysine is maintained in the final Nε-Z-L-lysinol product, providing an enantiomerically pure chiral building block for further synthesis. researchgate.net
Conversion of N-Protected Lysine Carboxylic Acids to Corresponding Alcohols
Orthogonal Protection Strategies Involving this compound
This compound is a valuable intermediate for orthogonal synthesis, a strategy that allows for the selective removal of one protecting group in the presence of others. wiley-vch.deresearchgate.net This compound possesses a free α-amino group, a hydroxyl group, and a Z-protected ε-amino group. The α-amino group can be subsequently protected with a group that is stable to the conditions used to remove the Z group, and vice-versa.
For example, the α-amino group of this compound can be protected with a tert-butyloxycarbonyl (Boc) group, which is acid-labile, or a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. chemimpex.compeptide.com This creates versatile, orthogonally protected building blocks like Nα-Boc-Nε-Z-L-lysinol and Nα-Fmoc-Nε-Z-L-lysinol. chemimpex.com The Z group is stable to both the acidic conditions used to remove Boc and the basic conditions used for Fmoc removal, but it can be selectively cleaved by catalytic hydrogenolysis. wiley-vch.depeptide.com This three-way differentiation (acid-labile, base-labile, and hydrogenolysis-labile) allows for the site-specific modification of the molecule, which is highly valuable in the synthesis of complex peptides, such as branched or cyclic peptides, and other specialized organic molecules. researchgate.netchemimpex.comsigmaaldrich.com
| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonal To |
| Benzyloxycarbonyl | Z / Cbz | H₂ / Pd/C (Catalytic Hydrogenolysis) | Boc, Fmoc |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., Trifluoroacetic Acid, TFA) | Z, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine in DMF) | Z, Boc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Z, Boc, Fmoc |
This interactive table illustrates the orthogonality of common amino-protecting groups used in conjunction with lysine derivatives.
Design Principles of Orthogonal Protecting Groups in Lysine Derivatives
In the synthesis of complex molecules like peptides or their derivatives, the presence of multiple reactive functional groups necessitates a strategy of selective protection. Lysine, with its α-amino and ε-amino groups, is a prime example where differential protection is crucial to prevent unwanted side reactions, such as the formation of branched peptides. aiche.org The core principle governing this strategy is orthogonality , which dictates that multiple protecting groups on a single molecule can each be removed under a distinct set of conditions without affecting the others. nih.govrsc.org This allows for the sequential and controlled unmasking of specific reactive sites for further modification.
The choice of protecting groups is dictated by their stability under various reaction conditions and their specific cleavage methods. For lysine derivatives, a common orthogonal pairing involves an acid-labile group for the α-amino function and a group with different lability for the ε-amino side chain. The Benzyloxycarbonyl (Z or Cbz) group, used in this compound, is a classic side-chain protecting group. researchgate.net It is stable under the acidic and basic conditions often used for the removal of other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. researchgate.netmasterorganicchemistry.com The Z group is typically removed under neutral conditions via catalytic hydrogenation (e.g., using Pd/C and H₂) or by strong acids like HBr in acetic acid. researchgate.netmasterorganicchemistry.com
This orthogonality is fundamental in multi-step syntheses. For instance, a precursor like Nα-Boc-Nε-Z-L-lysine can be selectively deprotected at the α-amino position using an acid like trifluoroacetic acid (TFA), leaving the Z-protected side chain intact. researchgate.net This selective deprotection is the key to revealing a specific amine for peptide bond formation or other functionalization. The stability of the Z group to TFA is a critical design feature in this orthogonal scheme. jst.go.jppeptide.com
The table below summarizes various protecting groups used for the ε-amino group of lysine, highlighting their orthogonality with common α-amino protecting groups.
| Side-Chain (ε) Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to α-Group |
| Benzyloxycarbonyl | Z or Cbz | H₂/Pd/C; HBr/AcOH; TFMSA ug.edu.plthieme-connect.de | Fmoc (Base-labile), Boc (Acid-labile) |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) ug.edu.pl | Fmoc (Base-labile) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine (20% in DMF) peptide.com | Boc (Acid-labile), Z (Hydrogenolysis) |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) peptide.com | Fmoc, Boc, Z |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF peptide.com | Fmoc, Boc, Z |
| 4-Methyltrityl | Mtt | 1% TFA in DCM; Acetic Acid/TFE/DCM ug.edu.pl | Fmoc, Z |
This strategic selection of protecting groups, based on their distinct chemical labilities, provides chemists with precise control over the synthetic pathway, enabling the construction of complex and well-defined lysine-containing molecules.
Selective Deprotection and Functionalization of Z-Protected Lysinol
The compound this compound is itself the product of a selective reaction: the reduction of the carboxylic acid of H-Lys(Z)-OH. The key precursor, H-Lys(Z)-OH, is typically synthesized by selectively protecting the ε-amino group of lysine with a Z group, often using benzyl chloroformate under basic conditions. chemicalbook.com The resulting H-Lys(Z)-OH can then be reduced to this compound.
The primary utility of this compound lies in the reactivity of its free α-amino group. With the side-chain amine securely protected by the stable Z group, the α-amino group is available for a variety of chemical transformations. This selective functionalization is critical for incorporating the lysinol moiety into larger structures.
Common functionalization reactions at the α-amino group include:
Acylation and Amide Bond Formation: The most frequent application is the coupling with a carboxylic acid to form an amide bond. This is a standard reaction in peptide synthesis, where this compound can be coupled to the C-terminus of a peptide chain or to another molecule containing a carboxyl group.
Alkylation: The primary amine can undergo alkylation reactions. For instance, photo-mediated C(sp³)–H alkylation has been demonstrated on lysine derivatives, suggesting a pathway for introducing novel alkyl groups at the position adjacent to the nitrogen atom. mdpi.com
Urea (B33335) Formation: The amine can react with isocyanates to form urea linkages. This has been demonstrated in the solid-phase synthesis of urea-containing peptides where a resin-bound amine is reacted with an isocyanate, followed by reaction with a protected lysine derivative like H-Lys(Z)-OtBu. nih.gov
Aza-Michael Addition: The primary amine of lysine can selectively undergo aza-Michael addition to electron-deficient alkenes, providing a method for covalent modification that is orthogonal to many standard bioconjugation techniques. rsc.org
The Z group on the side chain remains intact during these transformations and can be removed at a later stage of the synthesis if desired. The most common method for Z-group deprotection is catalytic transfer hydrogenation or treatment with strong acids, which unmasks the ε-amino group for further modification, such as cyclization or branching. jst.go.jpacs.org This two-stage deprotection strategy exemplifies the power of orthogonal protection in complex molecular construction.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing protected amino acids and their derivatives like this compound, these principles are increasingly being applied to address the heavy reliance on hazardous solvents and reagents. peptide.com
Key green strategies relevant to this compound synthesis include:
Greener Solvents: Traditional peptide synthesis heavily utilizes solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP), which have significant toxicity concerns. rsc.orgresearchgate.net Research has identified more benign alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone, which can serve as replacements in both solid-phase and solution-phase synthesis. rsc.orgacs.org Applying these solvents to the synthesis and purification steps of H-Lys(Z)-OH and its subsequent reduction can drastically reduce the environmental footprint.
Aqueous Synthesis: A significant advancement is the development of synthetic strategies that use water as the primary solvent. This has been made possible by designing water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which allows for peptide assembly in aqueous conditions. tu-darmstadt.de While not directly involving the Z group, this demonstrates a paradigm shift towards eliminating organic solvents.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to chiral amino alcohols. nih.gov Protocols have been developed for the enzymatic synthesis of various chiral amino alcohols directly from L-lysine using a cascade of reactions involving dioxygenases and decarboxylases. nih.govjove.com This approach avoids the need for protecting groups and harsh chemical reagents, operating under mild, aqueous conditions. Adapting such enzymatic pathways could provide a sustainable route to lysinol derivatives.
By integrating these approaches—safer solvents, biocatalysis, and improved atom economy—the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.
Considerations for Scalable and Industrial Synthesis of this compound
Transitioning the synthesis of a specialized chemical like this compound from the laboratory bench to an industrial scale introduces a new set of challenges related to cost, efficiency, safety, and throughput. aiche.org
Key considerations for scalable production include:
Process Economics and Efficiency: The cost of raw materials, particularly protected amino acids and coupling reagents, is a major factor. Industrial processes must minimize the use of expensive reagents and maximize yield. Traditional linear solid-phase peptide synthesis (SPPS) becomes economically unviable for longer peptides due to the need for large excesses of reagents and solvents and accumulating yield losses at each step. aiche.org
Process Intensification and Continuous Flow Technology: Moving from batch processing to continuous flow manufacturing offers significant advantages for scalability and safety. frontiersin.org Micro-flow reactors provide superior control over reaction parameters (temperature, time), enhance heat and mass transfer, and allow for safer handling of hazardous reagents. nii.ac.jp This technology can lead to higher productivity, improved product purity, and easier automation, making it an attractive option for the industrial synthesis of high-value intermediates like this compound. frontiersin.orgnii.ac.jp
Biomanufacturing: For the ultimate precursor, L-lysine, industrial production is dominated by fermentation technology. researchgate.netoup.comnih.gov Leveraging this highly optimized and cost-effective biological platform is key. Extending biomanufacturing to produce lysine derivatives enzymatically is an active area of research. nih.govsci-hub.se An industrial process could potentially combine the fermentative production of lysine with subsequent enzymatic or chemical steps to produce this compound, creating a highly efficient and potentially greener manufacturing chain. oup.com
Purification and Waste Management: At an industrial scale, purification becomes a significant bottleneck and a major contributor to cost and waste. Developing robust, scalable purification methods (e.g., continuous chromatography) and minimizing solvent usage are critical. researchgate.net The choice of protecting groups also impacts waste streams; for example, the catalytic hydrogenation used to remove the Z group is generally cleaner than methods requiring stoichiometric cleavage reagents.
Ultimately, a successful industrial synthesis of this compound would likely involve a hybrid approach, combining the cost-effectiveness of biomanufacturing for precursors with the precision of intensified chemical processes, such as continuous flow synthesis, for the protection and modification steps. researchgate.netacs.org
Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support. mdpi.com The integration of C-terminal amino alcohols like this compound into SPPS protocols has expanded the repertoire of accessible peptide modifications.
The primary challenge in utilizing amino alcohols in standard SPPS is the absence of a C-terminal carboxylic acid, which is traditionally used to anchor the first amino acid to the resin. google.com To overcome this, several strategies have been developed to immobilize this compound or other amino alcohols onto a solid support, thereby enabling subsequent peptide chain elongation.
Patents have described the solid-phase synthesis of peptaibols, which are peptides naturally containing a C-terminal amino alcohol, using hydroxy amino alcohols as the starting point on the resin. nih.gov These methodologies are directly applicable to this compound, allowing it to serve as the C-terminal residue upon which the rest of the peptide is built. The benzyloxycarbonyl (Z) group on the lysine side chain is stable under the standard conditions of both Boc and Fmoc-based SPPS, ensuring the ε-amino group remains protected throughout the synthesis. peptide.comnih.gov
Table 1: Strategies for Immobilizing C-Terminal Amino Alcohols in SPPS
| Strategy | Description | Cleavage Method | Resulting Product |
|---|---|---|---|
| Linker-Mediated Attachment | The amino alcohol is attached to a linker on the resin, such as a 2-chlorotrityl or HMBA linker. sigmaaldrich.com | For HMBA linkers, reductive cleavage with NaBH₄ is used. sigmaaldrich.com | C-terminal peptide alcohol. |
| Depsipeptide Formation | The amino alcohol is anchored via its α-amino group, and the first amino acid is coupled to its hydroxyl group. google.com | Standard cleavage (e.g., with TFA) followed by O-to-N acyl transfer. google.comnih.gov | C-terminal peptide alcohol. |
| Side-Chain Anchoring | For amino acids with suitable side chains, the peptide can be anchored through the side chain, leaving the C-terminus free for modification. nih.govuniversiteitleiden.nl | Dependent on the linker used. | C-terminally modified peptide. |
The presence of the protected ε-amino group on the lysinol side chain offers a strategic point for on-resin modification and cyclization. The Z-group is orthogonal to the temporary Nα-Fmoc protecting group used in Fmoc-SPPS, meaning the Fmoc group can be selectively removed at each step of peptide elongation without affecting the Z-group. peptide.com
Once the linear peptide has been assembled on the resin with C-terminal this compound, the Z-group can be selectively removed. While the Z-group is typically cleaved under hydrogenolysis conditions, which are not compatible with SPPS, other protecting groups like allyloxycarbonyl (Alloc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) can be used on the lysine side chain for orthogonal deprotection on-resin. nih.gov For instance, the Alloc group is removed using a palladium catalyst, and the Dde group is cleaved with hydrazine. peptide.com This exposes the free ε-amino group of the lysinol residue, which can then be used as a nucleophile for various on-resin reactions.
A primary application is on-resin cyclization to form a lactam bridge. This is typically achieved by reacting the newly freed ε-amino group with an activated carboxyl group elsewhere in the peptide sequence, such as the side chain of an aspartic or glutamic acid residue, or the N-terminal carboxyl group in a head-to-side-chain cyclization. nih.govnih.gov This strategy is highly effective for creating constrained cyclic peptides directly on the solid support, which helps to minimize intermolecular side reactions due to the pseudo-dilution effect of the resin. nih.govrsc.org
Table 2: Orthogonal Protecting Groups for Lysine Side-Chain Modification in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Reagent | Use in Cyclization |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Cleaved during final deprotection; not suitable for on-resin cyclization. |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | On-resin deprotection for lactam or other bridge formation. nih.gov |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-5% Hydrazine in DMF | On-resin deprotection for selective side-chain modification and cyclization. researchgate.net |
| Benzyloxycarbonyl | Z | H₂/Pd (Hydrogenolysis) | Stable to SPPS conditions; typically removed post-cleavage. peptide.com |
Role as a C-Terminal Amino Alcohol in Peptide Chain Elongation on Solid Support
Utilization in Solution-Phase Peptide Synthesis and Liquid-Phase Peptide Synthesis
H-Lys(Z)-OH is frequently cited as a reagent suitable for solution-phase peptide synthesis. sigmaaldrich.comrsc.org By extension, its reduced counterpart, this compound, is also a key component in solution-based strategies, particularly for the synthesis of peptidomimetics and complex organic molecules that are not easily accessible via SPPS.
In solution-phase synthesis, peptide fragments are coupled in a suitable solvent, with purification of the intermediate product after each step. While more labor-intensive than SPPS, this method allows for better characterization of intermediates and can be scaled up for large-scale production. rsc.org this compound can be incorporated as the C-terminal residue, and its ε-amino group, protected by the Z-group, can be deprotected at a later stage for further modification or cyclization. For example, pseudopeptides containing a C-terminal lysinol derivative have been synthesized entirely in solution. nih.gov
Liquid-phase peptide synthesis (LPPS) combines some of the advantages of both solid-phase and solution-phase methods. In LPPS, the growing peptide chain is attached to a soluble polymer support, which allows the reactions to occur in a homogeneous solution phase while enabling easy purification by precipitation of the polymer-bound peptide. This compound can be utilized in LPPS, particularly for the synthesis of shorter, modified peptides or peptide fragments that require a C-terminal alcohol functionality.
This compound in the Synthesis of Cyclic Peptides and Peptidomimetics
The creation of cyclic peptides and peptidomimetics is a major strategy in medicinal chemistry to improve metabolic stability, receptor affinity, and cell permeability. sci-hub.se this compound, and the resulting lysinol residue, is an important tool in the design and synthesis of these constrained molecules.
The most common cyclization strategy involving a lysinol residue is the formation of an amide (lactam) bond. After the linear peptide containing the lysinol residue has been synthesized (either on solid support or in solution), the Z-protecting group on the ε-amino group is removed via hydrogenolysis. This exposes the primary amine, which can then act as a nucleophile.
In a head-to-side-chain cyclization, the ε-amino group of the lysinol residue attacks the activated N-terminal carboxyl group of the same peptide. In a side-chain-to-side-chain cyclization, it attacks the activated side-chain carboxyl group of an aspartic acid or glutamic acid residue within the sequence. nih.gov The activation of the carboxyl group is typically achieved using standard peptide coupling reagents such as HBTU, PyBOP, or EDC. researchgate.net The reaction is usually performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The stability of the Z-group to many of the reagents used in peptide synthesis makes this compound a reliable precursor for these cyclization strategies, as the side chain remains protected until the final cyclization step is desired. peptide.com
Design and Construction of Constrained Peptidic Architectures
Application in Branched Polymers and Dendrimeric Structures
The synthesis of highly branched and dendritic polymers often utilizes monomers that can create layered, tree-like architectures. This compound and its derivatives are instrumental in this field due to the lysine backbone which provides a scaffold for creating successive generations of branches.
Polyfunctionalized dendrimers are macromolecules characterized by their highly branched, three-dimensional structure. The precise control over their size, shape, and surface functionality makes them ideal for a variety of biomedical applications. nih.gov Lysine-based dendrimers, in particular, have been a focus of research due to their protein-like characteristics, biocompatibility, and water solubility. researchgate.net
The synthesis of these dendrimers often involves a generational approach, where layers are added sequentially. While symmetrically protected lysine derivatives like Fmoc-Lys(Fmoc)-OH and Boc-Lys(Boc)-OH are commonly used for the inner layers, derivatives of this compound can be incorporated to introduce specific functionalities. thieme-connect.de The benzyloxycarbonyl (Z) protecting group offers an alternative deprotection strategy compared to the more common Boc and Fmoc groups, allowing for orthogonal protection schemes. This enables chemists to selectively deprotect and functionalize different parts of the dendrimer, leading to highly complex and precisely engineered molecular architectures.
For instance, the synthesis of highly branched poly(L-lysine) can be achieved through the ring-opening polymerization of ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys NCA), a cyclic derivative of H-Lys(Z)-OH. nih.govresearchgate.net This process, followed by end-functionalization and deprotection steps, allows for the creation of subsequent branches, ultimately leading to water-soluble, highly branched poly(L-lysine) with potential for various medical uses. nih.gov
Table 1: Key Features of Lysine-Based Dendrimers in Molecular Engineering
| Feature | Description | Significance |
| Controlled Architecture | Stepwise synthesis allows for precise control over the number of generations and terminal groups. | Enables tailoring of size, shape, and surface chemistry for specific applications. |
| Polyvalency | High density of surface functional groups. | Ideal for multivalent presentation of peptides, targeting ligands, or imaging agents. thieme-connect.denih.gov |
| Biocompatibility | Poly(L-lysine) backbone is generally well-tolerated in biological systems. researchgate.net | Suitable for in vivo applications such as drug and gene delivery. nih.gov |
| Orthogonal Chemistry | The use of different protecting groups (e.g., Z, Boc, Fmoc) allows for selective modifications. thieme-connect.de | Facilitates the construction of complex, multifunctional dendrimers. |
A key application of dendrimers is the multivalent presentation of peptides on their surface. This is particularly important for enhancing molecular recognition events, such as antigen presentation for vaccine development or the creation of high-avidity inhibitors. Symmetrically protected diamino acids are extensively used in creating polyfunctionalized dendrimers for the multiple presentation of peptides for molecular recognition. thieme-connect.de
Divalent and multivalent peptide dendrimers have been synthesized for various purposes, including as antibacterial agents. researchgate.netacs.org For example, a divalent peptide dendrimer, [HCl·Lys(2-Cl-Z)]2Lys-Ala-NH2, showcases the use of a Z-protected lysine derivative in its structure. researchgate.netacs.org The dendritic core, often composed of a poly-lysine scaffold, amplifies the presentation of the surface peptides, leading to enhanced biological activity. acs.org
Engineering Polyfunctionalized Dendrimers for Controlled Molecular Architecture
Role in Convergent and Fragment-Based Peptide Synthesis Approaches
While traditional solid-phase peptide synthesis (SPPS) involves the stepwise addition of single amino acids, convergent and fragment-based approaches offer an alternative strategy. rsc.org In these methods, smaller peptide fragments are synthesized and purified separately before being joined together to form the final, larger peptide. nih.govlsu.edu This approach can be more efficient for the synthesis of very long or complex peptides.
This compound and its derivatives can be valuable in this context. The ability to synthesize a peptide fragment terminating with this compound allows for the selective deprotection of the side-chain amine for subsequent ligation to another peptide fragment. The Z-group's stability under certain conditions and its removability under others (such as catalytic hydrogenation) provides a useful tool in the strategic assembly of peptide fragments. nih.gov This approach is particularly attractive as it can bridge synthetic and recombinant methods for producing large peptides and proteins, allowing for the site-specific incorporation of unnatural amino acids or modifications. nih.gov
Derivatization of this compound for Bioconjugation and Chemical Probe Development
The primary alcohol of this compound and the protected amine of its lysine side chain offer two distinct points for chemical modification, making it a versatile starting material for creating bifunctional molecules used in bioconjugation and as chemical probes.
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. The goal is often to attach a label (like a fluorophore), a drug, or another functional moiety to a protein or peptide. acs.org The lysine residue, with its primary amine, is a common target for such modifications. royalsocietypublishing.org
By starting with this compound, chemists can first build a desired chemical probe onto the alcohol functionality. Subsequent deprotection of the Z-group reveals the primary amine on the lysine side chain, which can then be incorporated into a peptide sequence or attached to a larger molecule. This strategy allows for the creation of custom-designed chemical probes for various applications, such as:
Fluorescent Labeling: A fluorescent dye can be attached to the alcohol of this compound. The resulting molecule can then be incorporated into a peptide, allowing for the tracking and visualization of that peptide in biological systems.
Affinity Probes: A molecule with high affinity for a specific biological target (e.g., biotin) can be conjugated to this compound. This creates a probe that can be used to isolate and identify binding partners from complex biological mixtures. researchgate.net
Drug Conjugation: A therapeutic agent can be linked to this compound, which is then incorporated into a targeting peptide. This strategy is used to deliver drugs specifically to diseased cells, minimizing off-target effects.
The development of chemical probes often requires multifunctional molecules that can react specifically with a target, contain a reporter group, and potentially an affinity tag. researchgate.net The derivatization of this compound provides a straightforward route to such complex molecules, underscoring its importance in the field of chemical biology.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound and its conjugates. It provides unparalleled detail about the chemical environment of individual atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the chemical structure of this compound and its derivatives. researchgate.net The spectra provide distinct signals for each unique proton and carbon atom in the molecule, and their chemical shifts, splitting patterns, and integration values offer a wealth of structural information.
In the ¹H NMR spectrum of this compound, characteristic signals are observed for the protons of the lysine backbone, the benzyloxycarbonyl (Z) protecting group, and the terminal alcohol. For instance, the protons of the benzyl methylene (B1212753) group (C₆H₅CH₂–) typically appear as a singlet around 5.00 ppm. researchgate.net The multiplets for the side-chain methylene protons of the lysine moiety are generally found in the range of 1.00-3.00 ppm. researchgate.net
¹³C NMR provides complementary information by detecting the carbon skeleton. bhu.ac.in The carbonyl carbon of the benzyloxycarbonyl group is a key indicator, resonating at a distinct chemical shift. researchgate.net Aromatic carbons from the benzyl group also show characteristic signals. researchgate.net The combination of ¹H and ¹³C NMR data allows for a comprehensive assignment of all atoms in the molecule, confirming its identity and purity.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl (C₆H₅) | ~7.3 | ~128-137 |
| Benzyl Methylene (CH₂) | ~5.0 | Not Applicable |
| Lysine α-CH | Variable | ~55-60 |
| Lysine Side-Chain CH₂ | ~1.2-3.2 | ~22-40 |
| Lysine ε-CH₂ | ~3.1 | ~40 |
| Hydroxymethyl CH₂ | ~3.5 | ~65 |
| Z-group Carbonyl (C=O) | Not Applicable | ~156 |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
Beyond basic structural confirmation, advanced NMR techniques are invaluable for detailed conformational analysis and the assignment of stereochemistry. Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (ROESY) are employed to probe the spatial relationships between atoms. nih.gov
1H NMR and 13C NMR Analysis of this compound and Related Derivatives
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and its conjugates with high accuracy. lcms.cz It also serves as a sensitive method for assessing the purity of a sample.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile biomolecules. nih.gov In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, generating gaseous ions that are then analyzed by the mass spectrometer. nthu.edu.tw This method typically produces multiply charged ions, which allows for the analysis of large molecules on instruments with a limited mass-to-charge (m/z) range. nih.gov
For this compound and its smaller derivatives, ESI-MS provides a precise measurement of the molecular weight, often with an accuracy of ±0.01%. nih.gov This confirms the elemental composition and helps to identify any impurities or degradation products. ESI-MS can be coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis, providing a powerful tool for purity assessment. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique, especially for the analysis of larger molecules like peptides and polymers. In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy. nih.gov A laser pulse desorbs and ionizes the analyte, typically forming singly protonated molecules, which are then accelerated in a time-of-flight analyzer to determine their m/z ratio. nih.gov
MALDI-TOF MS is extensively used to characterize peptides and polymers containing this compound. nih.govresearchgate.net It can determine the molecular weight distribution of polymers and verify the sequence of peptides. nih.gov The technique is highly sensitive, requiring only minute amounts of sample. nih.gov However, the choice of matrix and the matrix-to-analyte ratio can significantly influence the resulting spectrum, and these parameters must be optimized for quantitative analysis. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Chromatographic Techniques for Purification and Analytical Separation
Chromatography encompasses a range of techniques used for the separation, identification, and purification of components in a mixture. nih.gov These methods are essential in both the synthesis and analysis of this compound and its conjugates.
Various chromatographic methods are employed, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.gov The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. nih.gov
For the purification of this compound, column chromatography is often used. The choice of stationary phase (e.g., silica (B1680970) gel, ion-exchange resin) and mobile phase depends on the polarity and charge of the molecule. nih.gov Analytical separation is frequently achieved using HPLC, which offers high resolution and sensitivity. mdpi.com Reversed-phase HPLC (RP-HPLC) is a common mode where a nonpolar stationary phase is used with a polar mobile phase.
Other techniques like size-exclusion chromatography (SEC) are particularly useful for separating polymers and peptides based on their size in solution. Hydrophilic interaction liquid chromatography (HILIC) is another option for separating polar compounds. acs.org The development of effective chromatographic methods is crucial for obtaining highly pure this compound and for the detailed analysis of its conjugates. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and its conjugates. The technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For lysine derivatives, reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water and acetonitrile (B52724) with additives like trifluoroacetic acid (TFA).
The purity of commercially available this compound and its precursors is routinely determined by HPLC, with standards often exceeding 95% to 99% purity. sigmaaldrich.comtcichemicals.comvwr.comsigmaaldrich.comsigmaaldrich.com For instance, the purity of H-D-Lys(Z)-OH has been reported to be ≥98.0% as determined by HPLC and titration analysis. vwr.com Similarly, H-Lys(Z)-OH is available with a purity of ≥99.0% (NT). sigmaaldrich.com In synthetic procedures, HPLC is crucial for monitoring reaction progress and confirming the purity of the final products. For example, a synthesis of Z-Lys(Boc)-OSu reported an initial purity of 93.6% by HPLC, which was increased to 99% after recrystallization. google.com
Retention time in HPLC provides information about the hydrophobicity of the molecule. The benzyloxycarbonyl (Z) group, being aromatic and hydrophobic, significantly influences the retention behavior of this compound and its peptide conjugates. The retention time can be modulated by altering the composition of the mobile phase. rsc.org In the analysis of peptides containing this compound, the retention time serves as a key identifier.
Table 1: HPLC Parameters for Analysis of Lysine Derivatives
| Parameter | Typical Conditions | Reference |
| Column | Reversed-phase (e.g., C4, C18) | rsc.orgnih.govjafs.com.pl |
| Mobile Phase A | Water with 0.1% TFA | rsc.org |
| Mobile Phase B | Acetonitrile with 0.05% or 0.1% TFA | rsc.org |
| Gradient | A gradient of increasing organic phase (B) is common for peptide analysis. | rsc.orgnih.govsciex.com |
| Flow Rate | Typically 0.8-1.0 mL/min for analytical columns. | nih.gov |
| Detection | UV absorbance, commonly at 220 nm, 254 nm, or 280 nm. | nih.gov |
| Purity Achieved | >99% for purified compounds. | google.com |
This table presents a generalized set of HPLC conditions. Specific parameters may vary based on the exact analyte and instrumentation.
LC-MS for Coupled Separation and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a robust method for both separating and identifying this compound and its conjugates. This technique is particularly valuable for confirming the molecular weight of synthesized compounds and for identifying components in complex mixtures. brieflands.com
In a typical LC-MS analysis, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for peptides and amino acid derivatives, as it is a soft ionization method that minimizes fragmentation. rsc.org The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions.
For this compound conjugates, LC-MS can confirm the successful coupling of the amino acid derivative to a peptide chain or another molecule by detecting the expected molecular weight of the final product. brieflands.com For example, high-resolution mass spectrometry can be used to confirm the mass of synthesized polymers containing Lys(Cbz) with high accuracy. rsc.org Furthermore, LC-MS/MS, which involves tandem mass spectrometry, can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is particularly useful for sequencing peptides containing this compound.
Table 2: Representative LC-MS Data for Lysine Derivatives
| Compound/Fragment | Ionization Mode | Observed m/z | Reference |
| Nε-Carbobenzyloxy-L-Lysine NCA + Na | ESI+ | 329.111 [M+Na]+ | rsc.org |
| N-benzyloxycarbonylglycine | ESI+ | 210.076 [M+H]+ | nih.gov |
| Ac-Gly-Cys(Palm)-Val-Lys-Ile-Lys-Lys-NH2 | HR-MS | 1054.7428 [M+H]+ | rsc.org |
This table provides examples of m/z values obtained for related compounds, illustrating the utility of MS in confirming molecular identity.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its chemical bonds. This results in a unique IR spectrum that acts as a molecular fingerprint.
For this compound and its conjugates, IR spectroscopy is used to confirm the presence of key functional groups. The benzyloxycarbonyl (Z) group exhibits characteristic absorption bands. The carbonyl (C=O) stretching vibration of the urethane (B1682113) moiety in the Z group typically appears around 1680-1700 cm⁻¹. rsc.org The aromatic C=C stretching vibrations of the benzyl group are observed in the 1600-1450 cm⁻¹ region. rsc.org Additionally, the N-H stretching of the amide/urethane group can be seen around 3300-3400 cm⁻¹. rsc.org
IR spectroscopy is also a valuable tool for monitoring chemical reactions. For instance, in the synthesis of urea-containing peptides, the formation of an isocyanate intermediate can be monitored by the appearance of a strong absorption band around 2250-2270 cm⁻¹, which subsequently disappears upon reaction with an amine like H-Lys(Z)-OtBu to form the urea linkage. brieflands.com Similarly, the deprotection of the Z group can be followed by the disappearance of its characteristic IR signals.
Table 3: Characteristic IR Absorption Bands for this compound and Related Structures
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| N-H (Amide/Urethane) | Stretch | 3247 - 3341 | rsc.org |
| C-H (Alkyl) | Stretch | ~2929 | rsc.org |
| C=O (Urethane) | Stretch | ~1683 - 1774 | rsc.org |
| C=C (Aromatic) | Stretch | ~1683 | rsc.org |
| C-H (Aromatic) | Bend | ~917 | rsc.org |
| Isocyanate (Intermediate) | Stretch | 2250 - 2270 | brieflands.com |
This table highlights key IR frequencies. The exact position of the peaks can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for molecules in the solid state. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
The techniques of peptide crystallography are well-established and involve crystallization, data collection, and structure refinement. nih.gov The incorporation of heavy atoms can aid in solving the phase problem inherent in crystallographic analysis. nih.gov
X-ray crystallography is crucial for understanding the non-covalent interactions that drive the self-assembly of peptides into higher-order structures. acs.orgreading.ac.uk These interactions include hydrogen bonding, electrostatic interactions, and π-π stacking. mdpi.com
The Z-group on this compound, with its aromatic ring, can participate in π-π stacking interactions. rsc.orgnih.gov These interactions, along with hydrogen bonds involving the peptide backbone and side chains, are fundamental to the self-assembly process, leading to the formation of structures like nanofibers, nanoribbons, and hydrogels. rsc.orgnih.gov Studies on self-assembling peptides have shown that aromatic-aromatic interactions can define the secondary structures of short peptides. nih.gov The crystal structures of self-assembled peptides reveal the precise geometry of these interactions and the resulting packing motifs. For example, in some peptide assemblies, lysine residues organize into layers that are interconnected by other molecules. researchgate.net This detailed structural information is vital for the rational design of new peptide-based biomaterials.
Computational Chemistry and Molecular Modeling of H Lys Z Ol Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of H-Lys(Z)-OL. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G*, allow for the optimization of the molecule's geometry to find its most stable three-dimensional structure. arabjchem.orgacs.org
From these calculations, key electronic descriptors can be determined. The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are of particular importance. The E-HOMO is associated with the molecule's ability to donate electrons, while the E-LUMO relates to its ability to accept electrons. arabjchem.org The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.
Furthermore, quantum chemical methods can compute various thermodynamic properties, such as the heat of formation, entropy, and heat capacity, which are crucial for understanding the molecule's stability and behavior under different conditions. arabjchem.org These calculations can also map the molecular electrostatic potential (MEP), which visualizes the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Electronic and Thermodynamic Properties of this compound via DFT Note: The following data is illustrative, based on typical values obtained for similar protected amino acid derivatives from computational studies.
| Property | Predicted Value | Significance |
|---|---|---|
| E-HOMO | -6.5 eV | Indicates electron-donating capability (e.g., at the amine groups). |
| E-LUMO | -0.8 eV | Indicates electron-accepting capability (e.g., at the aromatic ring). |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and low reactivity. |
| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule. |
| Heat of Formation (ΔHf) | -750 kJ/mol | Represents the energy change upon formation from constituent elements. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. mdpi.complos.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes and intermolecular interactions in a simulated aqueous or biological environment. plos.orgnih.gov
Conformational sampling is a key application of MD, revealing the accessible shapes (conformations) of the flexible this compound molecule. This is crucial for understanding its behavior, as the molecule's function is intrinsically linked to its structure. The simulations can track the rotation around single bonds, particularly in the lysine (B10760008) side chain, to map the potential energy surface and identify low-energy, stable conformations. nih.gov
MD simulations are also essential for studying intermolecular interactions. By placing this compound in a simulation box with solvent molecules (e.g., water) or near a potential binding partner (like a protein active site), one can analyze the formation and lifetime of hydrogen bonds, as well as hydrophobic and van der Waals interactions. nih.govmdpi.com Key metrics analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to measure its compactness. mdpi.complos.org
Table 2: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function for all atoms. |
| Solvent Model | TIP3P or SPC/E Water | Explicitly represents the aqueous environment. |
| Simulation Time | 100-500 nanoseconds | Ensures adequate sampling of conformational space. mdpi.com |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Maintains constant pressure (NPT ensemble). |
| Time Step | 2 femtoseconds | The interval for integrating equations of motion. |
In Silico Design and Prediction of Lysinol-Containing Biomolecules
The unique structural features of this compound—a primary alcohol instead of a carboxylic acid, and a protected side-chain amine—make it an interesting building block for the in silico design of novel biomolecules, particularly peptides. researchgate.net Computational tools allow for the hypothetical incorporation of lysinol derivatives into peptide sequences to predict their effects on structure, stability, and binding affinity to biological targets. mdpi.comnih.gov
In structure-based drug design, this compound could be computationally docked into the active site of an enzyme or the binding pocket of a receptor. researchgate.net This process predicts the most likely binding pose and estimates the binding free energy, providing a measure of affinity. mdpi.com Replacing a natural lysine residue with this compound can lead to different interactions; for instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the bulky Z-group can establish new hydrophobic or π-π stacking interactions. mdpi.com
These predictive studies can guide the synthesis of new peptide-based drugs or probes. For example, a computational study might reveal that incorporating this compound into a peptide inhibitor enhances its binding to a target protein by forming a critical new hydrogen bond with an active site residue, a hypothesis that can then be tested experimentally. nih.gov
Analysis of Hydrogen Bonding Networks and Molecular Recognition Properties in Lysinol-Derived Structures
The capacity of this compound to engage in molecular recognition is governed by its functional groups and their ability to form specific non-covalent interactions, especially hydrogen bonds. researchgate.net The molecule possesses several sites that can participate in hydrogen bonding, which are fundamental to its interaction with other molecules, including water, and for its self-assembly. mdpi.com
The key functional groups for hydrogen bonding in this compound are:
The α-amino group (-NH2): Can act as a hydrogen bond donor.
The primary hydroxyl group (-CH2OH): Can act as both a hydrogen bond donor (O-H) and an acceptor (the oxygen lone pair).
The carbamate (B1207046) group (-NH-C=O): The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
The benzyloxycarbonyl (Z) group also plays a crucial role in molecular recognition. Its large, aromatic phenyl ring can participate in favorable π-π stacking interactions with other aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in a binding pocket. mdpi.com Furthermore, the hydrophobic nature of the Z-group and the aliphatic portion of the lysine side chain can drive binding through hydrophobic interactions.
Computational analysis of crystal structures or MD simulation trajectories can reveal detailed hydrogen bonding networks. researchgate.netias.ac.in These analyses quantify the number, geometry (distance and angle), and lifetimes of hydrogen bonds, providing a quantitative understanding of the stability and specificity of the interactions that this compound forms. plos.org
Table 3: Hydrogen Bonding Capabilities of this compound
| Functional Group | Potential Role | Number of Sites |
|---|---|---|
| α-Amino (-NH₂) | H-Bond Donor | 2 |
| Hydroxyl (-OH) | H-Bond Donor | 1 |
| Hydroxyl (-OH) | H-Bond Acceptor | 1-2 (via lone pairs) |
| Carbamate Amide (-NH-) | H-Bond Donor | 1 |
| Carbamate Carbonyl (C=O) | H-Bond Acceptor | 1-2 (via lone pairs) |
Referenced Compounds
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model interactions between this compound and proteases (e.g., trypsin) under physiological pH. Focus on hydrogen bonding and steric hindrance from the Z-group .
- Retrosynthesis AI : Platforms like Synthia or ChemAxon predict optimal synthetic routes and identify stability risks (e.g., Z-group lability in basic conditions) .
Validation : Cross-reference computational predictions with empirical stability assays (e.g., HPLC monitoring of degradation over 24 hours at 37°C) .
How should researchers optimize this compound’s incorporation into fluorescent probes for lysosomal tracking?
Q. Advanced Research Focus
- Linker Design : Integrate this compound via pH-sensitive linkers (e.g., hydrazones) to ensure probe activation in lysosomal acidic environments. Validate using fluorescence lifetime imaging (FLIM) .
- Quenching Mitigation : Address fluorescence quenching by the Z-group via substituent tuning (e.g., replacing benzyl with tert-butyloxycarbonyl) or using two-photon excitation .
Q. Advanced Research Focus
- Epigenetic Profiling : Use ChIP-seq to assess this compound’s impact on histone lysine methylation (e.g., H3K4me3) in cell lines. Normalize data against untreated controls .
- Metabolic Labeling : Incorporate isotopically labeled this compound (e.g., 13C6) and track incorporation via LC-MS/MS. Account for isotopic scrambling using SILAC controls .
Contradiction Management : If histone modification data conflicts with transcriptional output, perform RNA-seq to correlate epigenetic changes with gene expression .
How can researchers ensure data integrity when reporting this compound’s enzyme inhibition kinetics?
Q. Basic Research Focus
- Assay Design : Use Michaelis-Menten kinetics with Lineweaver-Burk plots to determine Ki values. Include negative controls (e.g., substrate-only) to rule out non-specific inhibition .
- Error Analysis : Report standard deviations from triplicate experiments and use ANOVA for statistical significance (p < 0.05). Disclose instrument precision (e.g., ±0.01 absorbance units for UV-Vis) .
Documentation : Follow Beilstein Journal guidelines for experimental transparency, including raw data deposition in repositories like Zenodo .
What strategies address batch-to-batch variability in this compound synthesis for longitudinal studies?
Q. Advanced Research Focus
- Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC at 30-minute intervals) and final batch validation via 1H/13C NMR, HRMS, and elemental analysis .
- Stability Monitoring : Store batches under argon at -20°C and assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Case Study : A 2023 study reduced variability from 15% to 2% by standardizing reaction temperatures (±1°C) and solvent lot sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
